molecular formula C13H13ClN2O3S B6505213 ethyl 3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate CAS No. 1421455-52-8

ethyl 3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate

Cat. No. B6505213
CAS RN: 1421455-52-8
M. Wt: 312.77 g/mol
InChI Key: ACQAQLHWMUTKKN-UHFFFAOYSA-N
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Description

The compound “ethyl 3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate” is a complex organic molecule that contains several functional groups. It includes a benzothiazole group, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The benzothiazole moiety is known to participate in a variety of chemical reactions .

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activities. Given the known activities of benzothiazole derivatives, it could be of interest in the development of new therapeutic agents .

properties

IUPAC Name

ethyl 3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-2-18-13(17)16-6-8(7-16)19-12-15-11-9(14)4-3-5-10(11)20-12/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQAQLHWMUTKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(C1)OC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate

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